molecular formula C26H26N4O4 B2700845 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 903257-56-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide

Katalognummer B2700845
CAS-Nummer: 903257-56-7
Molekulargewicht: 458.518
InChI-Schlüssel: DNFOZFUXBWCPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions, including annulation reactions for the synthesis of six-membered benzo-1,4-heterocyclic compounds . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine derivatives involves a variety of chemical reactions, including annulation reactions . These reactions are crucial for the synthesis of six-membered benzo-1,4-heterocyclic compounds .


Chemical Reactions Analysis

2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

The study by Renzulli et al. (2011) on the metabolism and disposition of a related orexin receptor antagonist provides insights into the pharmacokinetics of similar compounds. This research emphasized the extensive metabolism of these molecules, with a significant focus on understanding their elimination pathways, which predominantly occur via feces, with a minor component through urinary excretion. The findings from such studies are crucial for developing new therapeutics targeting sleep disorders, showcasing the significance of understanding the metabolism and pharmacokinetics of complex organic compounds (Renzulli et al., 2011).

Therapeutic Potential in Neurological Disorders

Research by Matsubara et al. (2002) explores the N-methylation of endogenous neurotoxins, proposing a link to the pathogenesis of Parkinson's disease. The study's focus on compounds like beta-carbolines and tetrahydroisoquinolines, which are bioactivated into neurotoxins through N-methylation, sheds light on the metabolic pathways that could contribute to neurological disorders. This research underscores the importance of chemical modifications, such as N-methylation, in the development and progression of diseases like Parkinson's, offering a pathway to novel therapeutic interventions (Matsubara et al., 2002).

Antimalarial Applications

Studies on the efficacy of antimalarial treatments, such as those conducted by Marfurt et al. (2007) and Casey et al. (2004), involve the investigation of compounds with similar structural features for their potential in treating malaria. These studies are critical in the fight against malaria, particularly in regions where resistance to traditional treatments is prevalent. Research into compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide and its derivatives could pave the way for new antimalarial drugs, highlighting the compound's relevance in medicinal chemistry (Marfurt et al., 2007; Casey et al., 2004).

Diagnostic Applications in Alzheimer's Disease

Lohith et al. (2018) discuss the use of PET tracers targeting neurofibrillary tangles in Alzheimer's disease, providing a framework for the development of diagnostic tools utilizing complex chemical compounds. The exploration of such PET tracers, including those structurally related to the compound , is vital for early detection and the study of the progression of Alzheimer's disease, demonstrating the broader implications of chemical research in diagnostics and patient care (Lohith et al., 2018).

Eigenschaften

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c31-25(26(32)29-21-7-8-23-24(14-21)34-13-12-33-23)28-16-22(19-6-3-10-27-15-19)30-11-9-18-4-1-2-5-20(18)17-30/h1-8,10,14-15,22H,9,11-13,16-17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOZFUXBWCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.